N-[(1-benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Description
N-[(1-Benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-[(1-benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17-7-6-16(13-20-17)18(24)21-12-14-8-10-22(11-9-14)19(25)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCZQXGUXFNFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CNC(=O)C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the benzoyl group and the carboxamide moiety. Common synthetic routes include:
Piperidine Derivative Formation: Piperidine is reacted with benzoyl chloride to form 1-benzoylpiperidin-4-yl.
Carboxamide Formation: The resulting piperidine derivative is then reacted with 6-oxo-1H-pyridine-3-carboxylic acid under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[(1-Benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N-[(1-Benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives are being investigated for their effects on various biological targets.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. They have shown promise in the treatment of conditions such as inflammation, pain, and certain types of cancer.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.
Mechanism of Action
The mechanism by which N-[(1-Benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(1-Benzylpiperidin-4-yl)methyl]benzamide
N-(1-Benzylpiperidin-4-yl)acetohydrazide
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness: N-[(1-Benzoylpiperidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide stands out due to its specific structural features and the presence of the oxo-pyridine and carboxamide groups
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